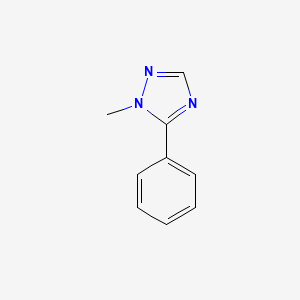

1-Methyl-5-phenyl-1h-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

1-methyl-5-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C9H9N3/c1-12-9(10-7-11-12)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

HNODJTYNEGYPER-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 5 Phenyl 1h 1,2,4 Triazole and Analogues

Cyclization Reactions and Precursor Chemistry

The formation of the 1,2,4-triazole (B32235) ring frequently relies on the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms. Several classical and modern methods have been established for this purpose.

Cyclization of Hydrazine (B178648) Derivatives with Electrophiles

A common and versatile approach to 1,2,4-triazoles involves the reaction of hydrazine derivatives with various electrophilic reagents. nih.gov This method allows for the introduction of diverse substituents onto the triazole ring. For instance, the reaction of acyl hydrazides with reagents like formamide (B127407) under microwave irradiation provides a catalyst-free and efficient route to substituted 1,2,4-triazoles. organic-chemistry.org Another strategy involves the reaction of hydrazides with isothiocyanates, followed by cyclization to form triazole-thiones, which can be further modified. mdpi.com

A notable example is the catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles through the ring-opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines. nih.govrsc.org This reaction proceeds with a broad substrate scope and can be performed on a gram scale. nih.govrsc.org The proposed mechanism involves the initial reaction of arylidene thiazolone with a hydrazine to form an intermediate that undergoes intramolecular cyclization and subsequent dehydration to yield the 1,2,4-triazole core. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Arylidene thiazolone | Phenyl hydrazine | Acetonitrile, reflux | Phenyl hydrazone-substituted 1,2,4-triazole | rsc.org |

| Hydrazides | Phenylisothiocyanate | Microwave irradiation, then NaOH | 1,2,4-triazole derivatives | mdpi.com |

| Thiocarbohydrazide | Aliphatic acid | Microwave irradiation | 4-amino-3-alkyl-5-mercapto-1,2,4-triazoles | scispace.com |

Cycloaddition Reactions of Nitriles with Cumulenes

[3+2] Cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocyclic rings, including 1,2,4-triazoles. The reaction of nitriles with cumulenes, such as nitrile imines, provides a direct route to the triazole core. Nitrile imines, typically generated in situ from hydrazonoyl chlorides, react with nitriles in a regioselective manner to afford 1,3,5-trisubstituted 1,2,4-triazoles. mdpi.com

This methodology has been successfully applied to the synthesis of 5-trifluoromethyl-1,2,4-triazoles by reacting in situ generated nitrile imines with trifluoroacetonitrile. mdpi.com The reaction exhibits good functional group tolerance and can be scaled up. mdpi.com

| Dipole | Dipolarophile | Conditions | Product | Reference |

| Nitrile imine (from hydrazonoyl chloride) | Trifluoroacetonitrile | Base (e.g., NEt3) | 5-Trifluoromethyl-1,2,4-triazole | mdpi.com |

| Nitrile imine | Aliphatic ketohydrazones | Not specified | 4,5-dihydro-1,2,4-triazoles | researchgate.net |

Pellizzari Reaction for 1,2,4-Triazole Synthesis

The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is a classic method for synthesizing 1,2,4-triazoles by reacting an amide with a hydrazide. wikipedia.orgdrugfuture.com The reaction typically requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org

The mechanism involves the initial attack of the hydrazine nitrogen on the amide carbonyl, followed by a series of condensation and cyclization steps to form the triazole ring. wikipedia.orgyoutube.com A limitation of the Pellizzari reaction is that it can produce a mixture of products if the acyl groups of the amide and hydrazide are different. drugfuture.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Amide | Hydrazide | Heat | 1,2,4-Triazole | wikipedia.orgyoutube.com |

| Benzamide (B126) | Benzoyl hydrazide | Heat | 3,5-diphenyl-1,2,4-triazole | scispace.com |

Einhorn-Brunner Reaction for 1,2,4-Triazole Formation

The Einhorn-Brunner reaction provides another route to 1,2,4-triazoles through the condensation of imides with alkyl hydrazines in the presence of a weak acid. imist.mawikipedia.orgdrugfuture.com This reaction, described by Alfred Einhorn and Karl Brunner, can result in an isomeric mixture of 1,2,4-triazoles. wikipedia.org

The regioselectivity of the Einhorn-Brunner reaction is influenced by the nature of the substituents on the imide. The more acidic group attached to the imide tends to favor the 3-position on the resulting triazole ring. wikipedia.org The mechanism involves protonation of the hydrazine, followed by attack on a carbonyl group of the imide, cyclization, and dehydration to form the aromatic triazole ring. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Imide | Alkyl hydrazine | Weak acid | Isomeric mixture of 1,2,4-triazoles | wikipedia.org |

| N-formyl benzamide | Phenyl hydrazine | Acetic acid | 1,5-diphenyl-1,2,4-triazole | scispace.comimist.ma |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful strategy for the formation of C-N and C-C bonds, enabling the synthesis of complex heterocyclic systems like 1,2,4-triazoles.

Copper-Mediated C-H Arylation for 1-Aryl-1H-1,2,4-triazoles

Copper-mediated C-H arylation has become an increasingly important method for the synthesis of aryl-substituted heterocycles. This approach allows for the direct formation of a carbon-aryl bond, avoiding the need for pre-functionalized starting materials. In the context of 1,2,4-triazoles, copper catalysts can facilitate the arylation of the triazole ring using aryl halides. researchgate.netnih.gov

This method has been successfully employed for the direct arylation of 1,3,4-oxadiazoles and 1,2,4-triazoles with aryl iodides in the presence of a suitable ligand and base. nih.gov The reaction tolerates a variety of functional groups on the aryl iodide, providing access to a wide range of functionalized triazole derivatives. nih.gov The plausible mechanism involves the coordination of the copper catalyst to the triazole and the aryl halide, followed by reductive elimination to form the C-aryl bond. researchgate.net

| Triazole Substrate | Arylating Agent | Catalyst System | Product | Reference |

| 1,2,4-Triazole | Aryl iodide | Copper salt, ligand, base | Aryl-substituted 1,2,4-triazole | nih.gov |

| 1,2,4-Triazole | Aryl bromide | Copper catalyst | Aryl-substituted 1,2,4-triazole | researchgate.net |

| 1,4-disubstituted 1,2,3-triazoles | Aryl iodides | CuI, LiO-t-Bu | 1,4,5-trisubstituted 1,2,3-triazoles | acs.org |

Ullmann-Type Coupling Approaches

The Ullmann-type coupling reaction is a cornerstone in the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl heterocyles. nih.govorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle, such as 1,2,4-triazole. nih.gov The classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper. nih.gov However, significant advancements have been made to render this reaction more efficient and versatile.

Modern Ullmann-type couplings often employ catalytic amounts of a copper source, such as copper(I) iodide (CuI), in the presence of a ligand and a base. nih.govresearchgate.net The choice of ligand is crucial and can significantly influence the reaction's efficiency. For instance, amino acids and their derivatives have been successfully used as ligands, promoting the reaction at relatively lower temperatures. researchgate.net Research has shown that ligands like N,N-dimethylglycine and various acylhydrazines can facilitate the coupling of aryl halides with N-heterocycles. nih.govresearchgate.net

In a specific example of an Ullmann-type reaction, the coupling of 4-iodotoluene (B166478) with 1,2,4-triazole was achieved using specific ligands. nih.gov The development of more effective catalyst systems, such as those involving CuI and ligands like 8-hydroxyquinalidine, has enabled the N-arylation of azoles with good yields under milder conditions. researchgate.net These advancements have expanded the scope of the Ullmann reaction, making it a more accessible tool for the synthesis of compounds like 1-methyl-5-phenyl-1H-1,2,4-triazole and its analogs. organic-chemistry.org

Table 1: Examples of Ligands Used in Ullmann-Type Coupling Reactions for N-Arylation of Heterocycles

| Ligand | Reactants | Catalyst System | Reference |

| Pyrrole-2-carbohydrazide | Aryl halides and amines | Copper | nih.gov |

| N²,N²′-disubstituted oxalic acid bishydrazide | 4-iodotoluene and pyrazole (B372694)/1,2,4-triazole | Copper | nih.gov |

| Acylhydrazine/Acylhydrazone | Aryl bromides and N-heterocycles | CuI | nih.gov |

| 8-hydroxyquinalidine | Aryl iodides and indoles/azoles | CuI | researchgate.net |

| Picolinic acid | Phenols and aryl iodides/bromides | CuI | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Regioselective C-H Arylation Strategies for 1,2,4-Triazoles

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of arylated heterocycles, including 1,2,4-triazoles. nih.govresearchgate.netnih.gov This method avoids the pre-functionalization of the triazole ring, which is often required in traditional cross-coupling reactions. The regioselectivity of the arylation is a key challenge, as 1,2,4-triazoles possess multiple C-H bonds.

Research has demonstrated that the electronic properties of the C-H bonds and the triazole ring itself can be exploited to achieve regioselective C-5 arylation of 1-alkyl-1,2,4-triazoles. nih.gov Palladium-catalyzed C-H arylation has been successfully employed for this purpose. nih.govnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, play a critical role in determining the outcome and selectivity. For instance, a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in the presence of a phosphine (B1218219) ligand and a base like potassium carbonate (K₂CO₃) has been shown to be effective. nih.gov

Furthermore, strategies have been developed to enable sequential arylation of the triazole ring to produce 3,5-diaryltriazoles. nih.govresearchgate.net This highlights the versatility of C-H arylation in accessing a variety of substituted 1,2,4-triazole derivatives.

Table 2: Conditions for Regioselective C-H Arylation of 1,2,4-Triazoles

| Catalyst | Ligand | Base | Solvent | Arylating Agent | Reference |

| Pd(OAc)₂ | [P(n-Bu)Ad₂H]BF₄ | K₂CO₃ | Toluene | Aryl halide | nih.gov |

| Pd(OAc)₂ | P(n-Bu)Ad₂ | K₂CO₃ | Toluene | Aryl halide | nih.gov |

This table presents examples of reaction conditions and is not comprehensive.

Novel and Advanced Synthetic Approaches

In addition to traditional methods, several novel and advanced synthetic strategies have been developed for the synthesis of 1,2,4-triazoles and their derivatives, offering advantages such as enhanced reaction rates, milder conditions, and improved yields.

Microwave Irradiation Enhanced Synthesis

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions. tandfonline.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. organic-chemistry.orgnih.govacs.org The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. tandfonline.com

For instance, a simple and efficient method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been developed using microwave irradiation in the absence of a catalyst. organic-chemistry.org Another example involves the microwave-assisted synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives. nih.gov Microwave irradiation has also been employed in the synthesis of triazol-5-one substituted phthalocyanines, resulting in higher yields compared to conventional methods. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,2,3-Triazole Derivative

| Method | Reaction Time | Yield | Reference |

| Conventional (Stirring at 80 °C) | 8 hours | 86% | tandfonline.com |

| Microwave Irradiation | 8 minutes | 94% | tandfonline.com |

This table illustrates the potential benefits of microwave-assisted synthesis for a specific reaction.

Click Chemistry Protocols for Triazole Hybrids

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. axispharm.combroadpharm.combroadpharm.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. axispharm.combroadpharm.comtennessee.edu While the target compound is a 1,2,4-triazole, the principles of click chemistry are relevant to the broader field of triazole synthesis and the creation of hybrid molecules.

The CuAAC reaction typically involves an alkyne and an azide (B81097) reacting in the presence of a copper(I) catalyst. broadpharm.combroadpharm.com The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. broadpharm.combroadpharm.com The use of stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can improve the reliability and efficiency of the reaction. broadpharm.combroadpharm.com

Click chemistry has been widely used in bioconjugation to link molecules together. axispharm.comnih.gov For example, it can be used to attach cytotoxic drugs to antibodies in the development of antibody-drug conjugates (ADCs). axispharm.com The resulting triazole linkage is stable and the reaction is bioorthogonal, meaning it does not interfere with biological processes. axispharm.com

Table 4: Key Components of a Typical CuAAC Click Chemistry Reaction

| Component | Function | Example | Reference |

| Alkyne | Reactant | Phenylacetylene | tandfonline.com |

| Azide | Reactant | Organic azide | researchgate.net |

| Copper Catalyst | Catalyzes the cycloaddition | CuSO₄ / Sodium Ascorbate | axispharm.combroadpharm.combroadpharm.com |

| Ligand | Stabilizes the Cu(I) catalyst | THPTA, TBTA | axispharm.combroadpharm.combroadpharm.com |

This table outlines the general components of a CuAAC reaction.

Metal-Free Synthetic Pathways

While metal-catalyzed reactions are prevalent in organic synthesis, the development of metal-free alternatives is a growing area of interest due to concerns about metal toxicity and the cost of precious metal catalysts. researchgate.net Several metal-free methods for the synthesis of triazoles have been reported.

One approach involves the iodine-catalyzed oxidative C-H functionalization and C-N bond formation to construct 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org Another strategy utilizes an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.org

Furthermore, a metal-free, one-pot multicomponent reaction has been developed for the synthesis of 4-acyl-1,2,3-triazoles from methyl ketones, N,N-dimethylformamide dimethyl acetal, and organic azides. researchgate.net A green, metal-free, one-pot microwave-assisted synthesis of 1,4-dihydrochromene triazoles has also been described, using PEG400 as a recyclable solvent. nih.gov These examples demonstrate the increasing feasibility of synthesizing triazole derivatives without the use of metal catalysts.

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 5 Phenyl 1h 1,2,4 Triazole Derivatives

Reaction Types and Pathways

The reactivity of the 1-methyl-5-phenyl-1H-1,2,4-triazole ring is dictated by the electronic properties of its constituent atoms. The presence of three nitrogen atoms renders the carbon atoms of the triazole ring electron-deficient, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms, with their lone pairs of electrons, are prone to electrophilic substitution.

Oxidation Reactions and Derivative Formation

The oxidation of 1,2,4-triazole (B32235) derivatives can lead to a variety of products, depending on the substituent and the oxidizing agent used. While specific studies on the oxidation of 1-methyl-5-phenyl-1H-1,2,4-triazole are not extensively documented, the oxidation of related triazole derivatives provides insight into potential transformations. For instance, the oxidation of 4-phenyl-1-pivaloylsemicarbazide results in the formation of 5-tert-butyl-5-hydroxy-4-phenyl-4,5-dihydro-3H-1,2,4-triazol-3-one and 1-tert-butyl-4-phenyl-1,2,4-triazolidine-3,5-dione. This suggests that under certain oxidative conditions, the triazole ring itself can be functionalized.

Furthermore, the methyl group at the C-5 position of the triazole ring could potentially be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate, a reaction that has been observed for methyl groups on other heterocyclic rings. The phenyl group is generally stable to oxidation, but under harsh conditions, it could undergo degradation.

Reduction Reactions and Dihydro Derivative Formation

The reduction of the 1,2,4-triazole ring to its dihydro or tetrahydro derivatives is a less common transformation due to the aromatic stability of the ring. Specific literature on the reduction of 1-methyl-5-phenyl-1H-1,2,4-triazole to its dihydro derivative is scarce. However, catalytic hydrogenation is a general method for the reduction of aromatic heterocycles, and it is plausible that under specific conditions (e.g., high pressure and temperature with a suitable catalyst), the triazole ring could be reduced.

More commonly, reduction reactions are focused on substituents attached to the triazole ring. For example, if a nitro group were present on the phenyl ring, it could be selectively reduced to an amino group without affecting the triazole ring itself.

Substitution Reactions, Particularly at Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole ring are nucleophilic and can readily undergo electrophilic substitution. In 1-methyl-5-phenyl-1H-1,2,4-triazole, the N-1 position is already substituted with a methyl group. The remaining nitrogen atoms, N-2 and N-4, are potential sites for further substitution, leading to the formation of quaternary triazolium salts.

Alkylation of the parent 1H-1,2,4-triazole can be regioselective, with the N-1 position being favored when using sodium ethoxide in ethanol (B145695) as a base. However, in the case of 1-methyl-5-phenyl-1H-1,2,4-triazole, further alkylation would lead to quaternization. The reaction with an alkyl halide, for instance, would result in the formation of a 1,2-dimethyl-5-phenyl-1H-1,2,4-triazolium salt or a 1,4-dimethyl-5-phenyl-1H-1,2,4-triazolium salt. The regioselectivity of this quaternization would depend on steric and electronic factors.

Functionalization Strategies

The development of synthetic methodologies to introduce functional groups at specific positions of the 1-methyl-5-phenyl-1H-1,2,4-triazole core is essential for creating a diverse range of derivatives.

Lithiation Reactivity and Subsequent Functionalization (e.g., at Methyl Group)

A significant functionalization strategy for 1-phenyl-1,2,4-triazole derivatives involves lithiation. Research has shown that 5-methyl-1-phenyl-1,2,4-triazole undergoes exclusive lateral lithiation at the C-5 methyl group to form a 5-lithiomethyl derivative. This lithiated intermediate is a powerful nucleophile and

Mechanisms of Organic Transformations Involving the Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle, and its reactivity is dictated by the distribution of electron density and the nature of its substituents. chemicalbook.comnih.gov In 1-methyl-5-phenyl-1H-1,2,4-triazole, the presence of a methyl group at the N1 position and a phenyl group at the C5 position significantly influences the course of chemical reactions.

The carbon atoms of the 1,2,4-triazole ring are generally electron-deficient due to the presence of three electronegative nitrogen atoms, making them susceptible to nucleophilic attack under specific conditions. nih.gov Conversely, the nitrogen atoms, being electron-rich, are the primary sites for electrophilic substitution. chemicalbook.comnih.gov

Electrophilic Substitution: Electrophilic attack on the 1,2,4-triazole ring typically occurs at the nitrogen atoms. nih.gov In the case of 1-methyl-5-phenyl-1H-1,2,4-triazole, the N1 position is already occupied by a methyl group. Therefore, electrophilic substitution, such as protonation or alkylation, would be expected to occur at either the N2 or N4 position. The regioselectivity of such reactions would be influenced by a combination of steric hindrance from the adjacent phenyl group and the electronic effects of both the methyl and phenyl substituents.

Nucleophilic Substitution: While less common than electrophilic substitution, nucleophilic substitution can occur at the carbon atoms of the triazole ring, particularly if a good leaving group is present. nih.gov For 1-methyl-5-phenyl-1H-1,2,4-triazole itself, direct nucleophilic substitution on the unsubstituted C3 carbon is unlikely without prior functionalization. However, derivatives of this compound bearing leaving groups at the C3 position could undergo nucleophilic displacement.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, although this is less characteristic than for some other heterocyclic systems. Certain activated triazoles, such as 4-phenyl-1,2,4-triazoline-3,5-dione, are known to readily undergo Diels-Alder reactions. acs.org The potential for 1-methyl-5-phenyl-1H-1,2,4-triazole to engage in such transformations would depend on the specific reaction conditions and the nature of the reacting partner.

Ring-Opening Reactions: The 1,2,4-triazole ring is generally stable, but under forcing conditions, ring-opening can be induced. acs.org This might involve cleavage of the N-N or N-C bonds within the ring. The specific conditions required for ring-opening of 1-methyl-5-phenyl-1H-1,2,4-triazole are not extensively documented but would likely require high temperatures or highly reactive reagents.

Stability of 1-Methyl-5-phenyl-1H-1,2,4-triazole under Varied Chemical Conditions

The stability of the 1,2,4-triazole ring is a key feature, contributing to its prevalence in various applications. ijsr.netnih.gov This stability is largely due to its aromatic character. ijsr.net

Thermal Stability: 1,2,4-triazole and its derivatives generally exhibit good thermal stability. omicsonline.orgjocpr.com Studies on the parent 1,2,4-triazole show that it is stable up to relatively high temperatures, with decomposition typically occurring above 200°C. omicsonline.orgresearchgate.net The thermal stability of 1-methyl-5-phenyl-1H-1,2,4-triazole is expected to be comparable, if not enhanced, by the presence of the phenyl group. The primary decomposition pathway for 1,2,4-triazole has a higher energy barrier compared to its 1,2,3-isomer, indicating greater thermal stability. acs.org

| Compound | Decomposition Temperature (°C) | Reference |

|---|---|---|

| 1,2,4-Triazole | > 200 | omicsonline.orgresearchgate.net |

| Nitro-substituted 1,2,4-triazoles | Variable, can be lower due to energetic nitro groups | acs.org |

| 1,2,4-Triazole derivatives with ester functionality | Stable up to 250°C | researchgate.net |

Chemical Stability:

Acidic Conditions: The 1,2,4-triazole ring is generally stable towards acidic conditions. researchgate.net It can be protonated at one of the free nitrogen atoms (N2 or N4) to form a triazolium salt, but the ring itself typically remains intact under moderately acidic environments. chemicalbook.com

Basic Conditions: Similarly, the 1,2,4-triazole ring is resistant to cleavage by bases. The N-H proton in unsubstituted or N4-substituted 1,2,4-triazoles can be abstracted by a strong base, but this does not usually lead to ring degradation. chemicalbook.com In 1-methyl-5-phenyl-1H-1,2,4-triazole, which lacks an N-H proton, the ring is expected to be very stable in basic media.

Oxidative and Reductive Conditions: The stability towards oxidation and reduction depends on the specific reagents used and the substituents on the ring. The triazole ring itself is relatively resistant to oxidation. Reductive conditions may affect substituents, such as a nitro group, before affecting the ring.

Photochemical Stability: The photochemical reactivity of 1,2,4-triazoles has been explored, with some derivatives undergoing transformations upon exposure to light. rsc.orgrsc.org For instance, photochemical reactions involving diazoalkanes can lead to the formation of 1,2,4-triazoles. rsc.orgresearchgate.net The specific photochemical stability of 1-methyl-5-phenyl-1H-1,2,4-triazole would depend on its absorption characteristics and the presence of photosensitizers.

| Condition | Stability | Notes | Reference |

|---|---|---|---|

| Strong Acid | Generally Stable | Protonation at N4 is likely. | chemicalbook.comresearchgate.net |

| Strong Base | Generally Stable | Resistant to cleavage. | chemicalbook.com |

| Oxidizing Agents | Relatively Stable | Stability depends on the specific agent and reaction conditions. | |

| Reducing Agents | Relatively Stable | Substituents are more likely to be reduced than the ring itself. |

Computational and Theoretical Chemistry Studies of 1 Methyl 5 Phenyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. For 1-methyl-5-phenyl-1H-1,2,4-triazole, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its geometric and electronic characteristics. nih.gov

Optimized Geometries and Conformational Analysis

Below is a table showcasing typical bond lengths and angles for triazole derivatives, which are expected to be comparable for 1-methyl-5-phenyl-1H-1,2,4-triazole.

| Parameter | Typical Calculated Value (Å or °) |

| N-N (in triazole ring) | 1.367 |

| N=N (in triazole ring) | 1.291 |

| C-H (phenyl ring) | 1.083–1.084 |

| C-N (ring-substituent) | - |

| Phenyl Ring C-C-C Angle | ~120 |

| Triazole Ring Internal Angles | - |

Note: Specific values for 1-methyl-5-phenyl-1H-1,2,4-triazole would require a dedicated computational study. The values presented are illustrative based on similar structures. nih.govajchem-a.com

Vibrational Frequencies and IR Spectra Prediction

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov The theoretical spectrum allows for the assignment of specific vibrational modes, such as stretching and bending of bonds, to the experimentally observed bands. nih.gov For triazole compounds, characteristic vibrations include C-H aromatic stretching, N-H stretching (if applicable), C=C aromatic stretching, and endocyclic N=N and C-N-C stretching. researchgate.net The calculated vibrational wavenumbers are often scaled to better match experimental data. nih.gov

A table of predicted and experimental vibrational frequencies for a related triazole derivative is provided below to illustrate the typical assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3055 | 3059 |

| In-plane C-H Bend | 1465, 1420, 1281, 1156, 1076, 1006 | 1481, 1409, 1278, 1149, 1076, 1014 |

| C=C and C=N Stretch | 1584, 1560, 1465 | 1602, 1546, 1481 |

Note: These values are for a similar molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and serve as an example of the data obtained from such studies. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A larger gap generally implies higher stability. For many triazole derivatives, the HOMO is often delocalized over the triazole and phenyl rings. researchgate.net

The following table presents typical HOMO, LUMO, and energy gap values for a related triazole derivative.

| Parameter | Energy (eV) |

| E(HOMO) | -6.164 |

| E(LUMO) | -2.086 |

| Energy Gap (ΔE) | 4.078 |

Note: These values are for a 1,2,4-triazole (B32235) derivatized quinoline (B57606) and are illustrative. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govajchem-a.com The MEP map uses a color scale to represent different electrostatic potential values. Typically, red regions indicate areas of high electron density (negative potential) and are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential) and are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential. nih.gov For triazole-containing compounds, the nitrogen atoms of the triazole ring are often identified as potential sites for electrophilic attack due to their negative electrostatic potential. ajchem-a.com

NMR Chemical Shift Predictions (GIAO Method)

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov These theoretical predictions are highly valuable for the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental data. nih.govufv.br The accuracy of these predictions can help in assigning the signals in the experimental NMR spectra to specific atoms within the molecule and can also be used to investigate the presence of different tautomers in solution. ufv.br

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations contribute to a comprehensive understanding of 1-methyl-5-phenyl-1H-1,2,4-triazole. These calculations can provide further details on the electronic structure, stability, and reactivity. For instance, ab initio methods like Hartree-Fock (HF) can also be used for geometry optimization and vibrational frequency calculations, often in conjunction with DFT methods for comparison. nih.gov

Energy frameworks can be calculated to understand the pairwise interaction energies between molecules in a crystal lattice, breaking them down into electrostatic, polarization, dispersion, and exchange-repulsion components. nih.gov These calculations are crucial for analyzing the forces that govern the packing of molecules in the solid state.

Electronic Structure Properties

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational studies, typically employing Density Functional Theory (DFT), are used to determine key electronic parameters. For derivatives of 1,2,3-triazole, such as 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles, DFT calculations have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These studies show that the distribution of electron density in the HOMO and LUMO is influenced by the substituents on the triazole and phenyl rings, indicating the possibility of intramolecular charge transfer. nih.gov

A theoretical investigation of N1-substituted-1,2,4-triazole derivatives using semiempirical methods like AM1 and PM3 can provide insights into electronic properties such as total energies, heats of formation, dipole moments, and frontier molecular orbital energies (EHOMO and ELUMO).

Tautomeric Equilibrium and Stability Investigations

Tautomerism is a critical consideration for many heterocyclic compounds, as the presence of different tautomers can significantly affect their chemical and biological properties. For the 1,2,4-triazole ring, tautomeric equilibria between 1H, 2H, and 4H forms are possible. researchgate.net However, in 1-Methyl-5-phenyl-1H-1,2,4-triazole, the presence of the methyl group on the N1 nitrogen atom effectively "locks" the molecule in the 1H-tautomeric form, thus preventing this type of isomerism.

Studies on C5-substituted 1,2,4-triazoles have shown that the relative stability of possible tautomers is strongly influenced by intramolecular interactions between the substituent and the triazole ring. researchgate.net For instance, DFT studies on C5-substituted 1,2,4-triazoles have indicated that the N4-H form is generally the least stable tautomer. researchgate.net In the case of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, quantum-chemical calculations have been used to determine the relative stability of possible tautomers and simulate their UV/vis spectra to compare with experimental data. researchgate.net The methylation at the N1 position in 1-Methyl-5-phenyl-1H-1,2,4-triazole simplifies the system by precluding the tautomerism that would otherwise be a key aspect of its chemistry. Theoretical studies on related systems have shown that the 1H tautomer is often the most energetically preferable form for substituted benzotriazoles. mdpi.com

Thermodynamic Properties and Formation Enthalpies

The thermodynamic properties of a compound, such as its enthalpy of formation, are crucial for understanding its stability and energetic content. While specific experimental data for 1-Methyl-5-phenyl-1H-1,2,4-triazole is not available in the reviewed literature, computational methods provide a reliable means of estimation.

A common approach for calculating the gas-phase enthalpy of formation is through DFT calculations, for example, using the B3LYP functional with a 6-31G(d,p) basis set. uc.edu This method involves a geometry optimization and frequency calculation, from which the electronic energy and thermal correction can be obtained. uc.edu The enthalpy of combustion can also be calculated based on the standard enthalpies of formation of the products and reactants. uc.edu Such computational studies on triazole-based salts have shown that the level of theory used for the calculations is crucial for the accuracy of the final results. uc.edu

Table 1: Computational Methods for Thermodynamic Properties

| Property | Computational Method | Basis Set |

|---|---|---|

| Gas-Phase Enthalpy of Formation | DFT (B3LYP) | 6-31G(d,p) |

Molecular Modeling and Docking Studies (Mechanistic Insights)

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, providing insights into its potential mechanism of action. cal-tek.eupensoft.net While specific docking studies for 1-Methyl-5-phenyl-1H-1,2,4-triazole were not found in the reviewed literature, studies on other 1,2,4-triazole derivatives highlight the utility of this approach.

For instance, molecular docking studies of various 1,2,4-triazole derivatives have been performed to investigate their potential as anticancer, antimicrobial, or enzyme inhibitory agents. nih.govijper.orguobaghdad.edu.iq These studies typically involve:

Preparation of the ligand and receptor: The 3D structure of the triazole derivative is optimized, and the target protein structure is obtained from a database like the Protein Data Bank. pensoft.net

Docking simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand in the active site of the receptor. cal-tek.eu

Analysis of interactions: The predicted binding modes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov

In a study of 1,2,4-triazole-based derivatives as potential anti-cancer agents, molecular docking revealed excellent binding affinities to target proteins like c-kit tyrosine kinase and protein kinase B. nih.gov Similarly, docking studies on other triazole derivatives have helped to rationalize their antimicrobial activities by identifying crucial interactions with target proteins. ijper.org Such studies on 1-Methyl-5-phenyl-1H-1,2,4-triazole would be valuable to elucidate its potential biological targets and guide the design of new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. researchgate.net

QSAR studies on 1,2,4-triazole derivatives have been conducted to understand the structural requirements for various biological activities, including antifungal and anticancer effects. researchgate.netphyschemres.org These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:

Electronic descriptors: (e.g., dipole moment, partial charges)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Multiple linear regression (MLR) or other statistical methods are then used to build a QSAR model that correlates a selection of these descriptors with the observed biological activity. physchemres.org For example, a QSAR study on 1-[(5-substituted-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives found that antifungal activity correlated well with hydrophobic and indicator parameters. researchgate.net Another QSAR study on 1,2,4-triazole derivatives as potential anticancer agents developed models using multiple linear regression, multiple non-linear regression, and artificial neural networks. physchemres.org

While a specific QSAR study for 1-Methyl-5-phenyl-1H-1,2,4-triazole was not identified, the principles from studies on related compounds are applicable. A QSAR analysis of derivatives of 1-Methyl-5-phenyl-1H-1,2,4-triazole, where the phenyl ring is substituted with various groups, could provide valuable insights into the structure-activity relationships and guide the synthesis of compounds with improved biological profiles.

Table 2: Common Descriptors in QSAR Studies of Triazoles

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Polar surface area |

Coordination Chemistry of 1 Methyl 5 Phenyl 1h 1,2,4 Triazole As a Ligand

Ligand Properties and Coordination Modes of 1,2,4-Triazoles

The 1,2,4-triazole (B32235) ring is a robust pharmacophore and a versatile building block in coordination chemistry. nih.gov Its stability and the presence of three nitrogen atoms allow for various coordination modes, influencing the properties of the resulting metal complexes. nih.gov The 1,2,4-triazole system exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable. nih.gov These ligands can coordinate to metal ions as monodentate, bidentate, or bridging ligands, primarily through their nitrogen atoms. nih.govscirp.org

The triazole moiety is a key component in various catalytic systems. For instance, copper(I) complexes featuring 1,2,4-triazole as a bridging ligand have been synthesized and characterized for their catalytic potential. rsc.orgresearchgate.net These complexes have shown activity in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction used to synthesize 1,4-disubstituted 1,2,3-triazoles. cnr.it The design of ligands incorporating the 1,2,4-triazole unit is a subject of ongoing research to develop efficient catalytic systems for various organic transformations. scirp.orgacs.org

The nitrogen atoms of the 1,2,4-triazole ring are the primary sites for coordination with metal ions. In many complexes, the triazole ligand coordinates to the metal center in a bidentate fashion through two of its nitrogen atoms. nih.gov For example, in a series of transition metal complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand was found to coordinate through a sulfur atom and a nitrogen atom of the amino group, forming a five-membered chelate ring. nih.gov In the case of 5-phenyl-1H-1,2,4-triazole type ligands, coordination to iridium(III) centers has been observed, leading to the formation of cyclometalated complexes where the phenyl group also participates in bonding. acs.orgnih.gov The specific coordination mode can be influenced by the substituents on the triazole ring and the nature of the metal ion. scirp.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govresearchgate.net Characterization of these complexes is carried out using various spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, UV-visible spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govresearchgate.neteajournals.org

Cationic iridium(III) complexes containing 5-phenyl-1H-1,2,4-triazole (phtz) type cyclometalating ligands have been extensively studied for their potential applications in blue light-emitting electrochemical cells (LECs). acs.orgnih.govoup.com These complexes are typically synthesized by reacting an iridium precursor, such as [Ir(ppy)2Cl]2 (where ppy is 2-phenylpyridine), with the phtz-type ligand. oup.com

For example, a series of cationic iridium complexes with ligands like 1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole (dphtz) and 1,3-dimethyl-5-phenyl-1H-1,2,4-triazole (Mephtz) have been synthesized and fully characterized. acs.orgnih.gov These complexes exhibit emission colors ranging from yellow to deep-blue, depending on the specific ligands used. nih.gov The introduction of the phtz-type ligand has been shown to stabilize the highest occupied molecular orbital (HOMO) of the complex, leading to a blue-shift in the emission spectrum compared to the archetypal [Ir(ppy)2(bpy)]+ complex. nih.gov

Table 1: Photophysical Properties of Cationic Iridium Complexes with 5-Phenyl-1H-1,2,4-triazole Type Ligands

| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (N^N) | Emission Color (in solution) | Emission Maximum (λmax, nm) |

| 1 | dphtz | bpy | Yellow | 547 |

| 2 | dphtz | pzpy | Weakly emissive | - |

| 3 | Mephtz | pzpy | Weakly emissive | - |

| 4 | Mephtz | dma-pzpy | Nearly nonemissive | - |

Data sourced from a study on cationic iridium complexes with 5-phenyl-1H-1,2,4-triazole type cyclometalating ligands. nih.gov dphtz = 1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole Mephtz = 1,3-dimethyl-5-phenyl-1H-1,2,4-triazole bpy = 2,2′-bipyridine pzpy = 2-(1H-pyrazol-1-yl)pyridine dma-pzpy = 4-dimethylamino-2-(1H-pyrazol-1-yl)pyridine

In lightly doped rigid films, these complexes can exhibit strong deep-blue light emission, making them promising materials for lighting applications. acs.orgnih.gov

Metal complexes of substituted 1,2,4-triazoline-3-thione derivatives have been synthesized and characterized. eajournals.orgnih.gov For instance, a series of transition metal complexes of 4-{[(Z)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol with Cr(III), Fe(III), Co(III), Ni(II), and Cu(II) have been prepared. eajournals.org In these complexes, the ligand acts as a didentate, coordinating through the sulfur atom and a nitrogen atom of the Schiff base. eajournals.org The geometry of these complexes was determined to be tetrahedral for Ni(II) and Cu(II) and octahedral for Cr(III), Fe(III), and Co(III). eajournals.org

Another study focused on the synthesis of a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its coordination complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). nih.gov The synthesis involved a multi-step reaction to prepare the ligand, which was then reacted with the respective metal chlorides. nih.gov

Copper(I) complexes incorporating 1,2,4-triazole ligands have been a subject of interest. A series of neutral Cu(I) complexes with 1,2,4-triazole as a bridging ligand and aminophosphanes as chelating donors have been synthesized and structurally characterized. rsc.orgresearchgate.net These complexes form dimers and exhibit blue to yellow emissions upon UV excitation, with photoluminescent quantum yields reaching up to 0.42. rsc.org

Additionally, mononuclear heteroleptic copper(I) halide complexes with 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole and triphenylphosphine (B44618) ligands have been prepared. rsc.org These complexes show blue light emission in solution and bright green emission in the crystalline state, with quantum yields as high as 100%. rsc.org The emission is attributed to thermally activated delayed fluorescence (TADF) at room temperature. rsc.org

Lack of Available Data for Structural Elucidation of 1-Methyl-5-phenyl-1H-1,2,4-triazole Coordination Polymers

Despite a thorough search of scientific literature, detailed research findings and crystallographic data specifically concerning the structural elucidation of coordination polymers of the chemical compound 1-Methyl-5-phenyl-1H-1,2,4-triazole are not available in the public domain.

Extensive database queries for the synthesis, crystal structure, and characterization of coordination polymers involving this particular ligand did not yield relevant scholarly articles. The existing body of research on triazole-based coordination chemistry focuses on other substituted isomers and derivatives. While there is a wealth of information on the coordination chemistry of various 1,2,4-triazoles, the specific substitution pattern of a methyl group at the N1 position and a phenyl group at the C5 position in conjunction with studies on its coordination polymers appears to be a niche area without published structural reports.

Consequently, the generation of a scientifically accurate and detailed article on the "Structural Elucidation of Coordination Polymers" for 1-Methyl-5-phenyl-1H-1,2,4-triazole, as per the requested outline, cannot be fulfilled at this time due to the absence of foundational research data. The creation of such an article would necessitate access to primary research that is not currently available.

Structure Activity Relationships Sar and Derivative Design for 1 Methyl 5 Phenyl 1h 1,2,4 Triazole Analogues

Influence of Substituent Position and Electronic Effects on Reactivity and Activity

The biological activity of 1,2,4-triazole (B32235) derivatives is significantly influenced by the nature and position of substituents on the triazole and its associated phenyl rings. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that both electronic and steric factors play a crucial role in determining the potency and selectivity of these compounds.

For instance, in a series of 4,5-disubstituted-1,2,4-triazole derivatives, the electronic nature of the substituent on the phenyl ring at the 4-position was found to be critical for activity. nih.govacs.org Moving a methoxy (B1213986) group from the para to the meta position, or replacing it with a chloro group, enhanced inhibitory potency against 5-lipoxygenase-activating protein (FLAP). nih.govacs.org This suggests that electron-withdrawing groups or altered positioning of electron-donating groups can favorably modulate the electronic distribution within the molecule to improve target engagement.

Similarly, substitutions on the phenyl ring at the 5-position also have a profound impact. In one study, the presence of an aromatic phenyl ring at the 5-position was necessary to restore activity that was lost upon removal of a thiophene (B33073) ring at the same position. nih.gov Further exploration around this 5-phenyl group revealed that introducing substituents like a 4-acetonitrile group led to potent compounds. nih.gov In another study on anticancer agents, it was found that electronegative substitutions such as chlorine and bromine at the para position of a phenyl ring significantly increased inhibitory activity. nih.gov

The reactivity of the triazole ring itself is also subject to substituent effects. The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-tautomer. nih.gov The substitution pattern, such as in 1,5-disubstituted-1,2,4-triazoles, can be controlled with high regioselectivity during synthesis, ensuring the desired arrangement of substituents for optimal biological activity. organic-chemistry.orgorganic-chemistry.org

Table 1: Influence of Phenyl Ring Substituents on Biological Activity This table is representative and compiled from findings across multiple studies.

| Core Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |

| 4,5-diaryl-1,2,4-triazole | 4-phenyl | m-methoxy | Increased inhibitory potency | nih.govacs.org |

| 4,5-diaryl-1,2,4-triazole | 4-phenyl | p-chloro | Increased inhibitory potency | nih.govacs.org |

| 1,3-diphenyl-1,2,4-triazole | Phenyl at C3 | p-chloro, p-bromo | Increased cytotoxic activity | nih.gov |

| 4,5-diaryl-1,2,4-triazole | 5-phenyl | 4-acetonitrile | Potent inhibitory activity | nih.gov |

| ciprofloxacin-triazole hybrid | Phenyl at C3 | hydroxyl | Favorable antibacterial effect | mdpi.com |

Design Principles for Novel 1,2,4-Triazole Scaffolds

The design of novel 1,2,4-triazole scaffolds is guided by several key principles aimed at optimizing their therapeutic potential. These principles include scaffold hopping, bioisosteric replacement, and fragment-based design. nih.govnih.gov The inherent properties of the 1,2,4-triazole ring, such as its ability to act as a stable isostere for amide, ester, and carboxylic acid groups, make it an attractive component in drug design. nih.gov

A primary design strategy involves using the 1,2,4-triazole ring as a central scaffold to which various bioactive fragments are attached. researchgate.net The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites, a feature exploited in the design of aromatase inhibitors like letrozole (B1683767) and anastrozole. nih.gov The design of new anticancer agents has incorporated the 1,2,4-triazole moiety along with phenyl rings and carbonyl groups to mimic the binding modes of these established drugs. nih.gov

Fragment-based drug discovery (FBDD) is another powerful approach. youtube.com This method involves identifying small molecular fragments that bind to a biological target, which are then grown or linked to create more potent lead compounds. nih.govnih.gov For example, 1,2,4-triazole derivatives containing carboxamide fragments have been designed based on the structure of the fungicide mefentrifluconazole (B3027861) to create new antifungal agents. researchgate.net Similarly, fragment-based virtual screening has been used to design novel FGFR1 inhibitors bearing a 1H-1,2,4-triazole scaffold. nih.govnih.gov

The synthesis of 1,5-disubstituted-1,2,4-triazoles is often preferred due to synthetic accessibility and the ability to achieve complete regioselectivity, which is crucial for consistent biological activity. organic-chemistry.org New synthetic methods continue to be developed to create functionalized 1,2,4-triazoles that can serve as versatile building blocks for novel drug candidates. lifechemicals.com

Hybrid Compounds and Conjugates Containing 1,2,4-Triazole Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach to develop new drugs with potentially enhanced activity or a dual mode of action. nih.gov The 1,2,4-triazole nucleus is a popular component in the design of such hybrid compounds. rsc.orgresearchgate.net

Researchers have successfully synthesized and evaluated numerous 1,2,4-triazole hybrids with diverse biological activities:

Antitubercular Agents: A novel class of hybrid compounds linking 1,2,3- and 1,2,4-triazole scaffolds via a mercaptomethylene linker has been designed to target the Mycobacterium tuberculosis InhA enzyme. nih.gov

Anticancer Agents: Hybrid molecules incorporating the 1,2,4-triazole moiety with other heterocyclic systems like indole (B1671886) have been developed as potent anti-proliferative agents. rsc.org Similarly, hybrids of 1,2,4-triazole and quinazolinylpiperidine have shown antibacterial activity. globalresearchonline.net

Antibacterial Agents: Ciprofloxacin (B1669076) has been hybridized with 1,2,4-triazole-5(4H)-thiones, resulting in compounds with potent activity against MRSA. nih.gov The nature of the substituent on the phenyl ring at the C-3 position of the triazole was found to be critical for this activity. nih.govmdpi.com

Antioxidant and Anti-inflammatory Agents: Hybrids of cinnamic acid and 1,2,4-triazole have been synthesized to combine the beneficial characteristics of each scaffold, resulting in derivatives with significant antioxidant and lipoxygenase inhibitory activities. mdpi.com

The rationale behind creating these hybrids is to leverage the established biological profile of the 1,2,4-triazole core while introducing new functionalities from the partner molecule to improve affinity, selectivity, or other pharmacodynamic properties. mdpi.com

Table 2: Examples of 1,2,4-Triazole Hybrid Compounds and Their Activities

| Hybrid Combination | Linker/Fusion | Target/Activity | Reference |

| 1,2,4-Triazole & 1,2,3-Triazole | Mercaptomethylene linker | Antitubercular (InhA inhibition) | nih.gov |

| 1,2,4-Triazole & Indole | Direct linkage | Anticancer (CDK4/6 inhibition) | rsc.org |

| 1,2,4-Triazole & Ciprofloxacin | Thione linkage | Antibacterial (MRSA) | nih.gov |

| 1,2,4-Triazole & Cinnamic Acid | Direct linkage | Antioxidant, Anti-inflammatory | mdpi.com |

| 1,2,4-Triazole & Quinolone | Thioether linkage | Antibacterial (DNA gyrase inhibition) | nih.gov |

Systematic Investigation of Structural Fragments on Activity

Fragment-based approaches are inherently systematic. By starting with a core fragment like 1,2,4-triazole and incrementally adding or modifying other structural components, researchers can map the chemical space and identify key interactions between the molecule and its biological target. nih.govresearchgate.net For example, in the development of FGFR1 inhibitors, a 1H-1,2,4-triazole scaffold was identified through fragment-based screening, and subsequent optimization of other parts of the molecule led to a potent inhibitor. nih.govnih.gov

The investigation of 4,5-diaryl-1,2,4-triazole-3-thiol derivatives as FLAP antagonists provides another clear example. nih.gov The study systematically evaluated:

The necessity of the aryl group at the N4-position.

The effect of substituents on the N4-aryl ring.

The influence of the aryl/heteroaryl group at the C5-position.

The role of the 3-thioether side chain.

This methodical approach revealed that while the N4-aryl and C5-aryl groups were crucial for potent activity, the specific nature of the thioether side chain also significantly modulated the inhibitory potential. nih.gov Such systematic studies are invaluable for guiding the rational design of more effective and selective 1-methyl-5-phenyl-1H-1,2,4-triazole analogues.

Applications of 1 Methyl 5 Phenyl 1h 1,2,4 Triazole in Advanced Materials Science

Role of 1,2,4-Triazole (B32235) Systems in Functional Materials

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical and physical properties. wikipedia.orgresearchgate.net These systems are characterized by their aromaticity and thermal stability. researchgate.netnih.gov The high nitrogen content and the presence of both electron-donating and electron-withdrawing capabilities within the ring structure make 1,2,4-triazole derivatives highly versatile building blocks for a wide array of functional materials. nih.govnih.gov

The inherent properties of the 1,2,4-triazole nucleus, such as its dipole character, capacity for hydrogen bonding, and structural rigidity, are instrumental in its function. nih.gov These characteristics allow for the fine-tuning of the electronic and photophysical properties of materials into which they are incorporated. researchgate.net Consequently, 1,2,4-triazole derivatives have found applications in diverse areas of materials science, including the development of polymers, corrosion inhibitors, and metal-organic frameworks (MOFs). nih.gov Their utility extends to the creation of functional materials for sensors, catalysis, and energy storage. nih.gov

Electron-Transport and Hole-Blocking Properties

A key attribute of the 1,2,4-triazole system that makes it highly valuable in materials science is its pronounced electron-deficient nature. researchgate.net This characteristic translates into excellent electron-transport and hole-blocking properties. researchgate.net In electronic devices, efficient charge transport and the ability to confine charge carriers within specific layers are crucial for optimal performance. Materials based on 1,2,4-triazole derivatives can effectively transport electrons while impeding the flow of holes, a critical function in multilayer electronic devices like organic light-emitting diodes (OLEDs). researchgate.net

The electron-deficient character of the triazole ring facilitates the injection and transport of electrons, making these materials suitable for use as electron transport layers (ETLs) and hole-blocking layers (HBLs). researchgate.net The performance of these materials can be further modulated by the introduction of various substituents onto the triazole core, allowing for the tailoring of their electronic properties to meet the specific requirements of a device.

Conjugated Triazoles and Polymeric Forms

The integration of 1,2,4-triazole units into conjugated polymers has opened up new avenues for the development of advanced materials with tailored optoelectronic properties. sioc-journal.cnresearchgate.net Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit delocalized π-electron systems that are essential for their semiconducting and light-emitting properties. When electron-deficient 1,2,4-triazole moieties are incorporated into a polymer chain, often alternating with electron-donating units, a donor-acceptor (D-A) architecture is created. sioc-journal.cn

This D-A structure can lead to polymers with low bandgaps, which is advantageous for applications in polymer solar cells as it allows for broader absorption of the solar spectrum. sioc-journal.cn Furthermore, the synthesis of conjugated polymers containing 1,2,4-triazole can be achieved through various polymerization techniques, including "click" chemistry, which offers a high degree of control over the polymer structure. rsc.org These polymers often exhibit good solubility in common organic solvents and sufficient thermal stability for practical applications in electronic devices. sioc-journal.cnrsc.org

| Polymer Type | Monomers | Key Properties | Potential Application |

| Donor-Acceptor Copolymer | 1,2,4-triazole derivative (acceptor), Thiophene (B33073) or Benzo[1,2-b:4,5-b']dithiophene (donor) | Low bandgap, good thermal stability, soluble in organic solvents | Polymer Solar Cells (PSCs) |

| N=S=N-linked Polymer | bis-N-sulfinyl-3,5-diamino-1-dodecyl-1,2,4-triazole | Broad absorption (400-600 nm), high solubility | Molecular Devices |

Applications in Organic Optoelectronics and Photonics

The unique electronic and photophysical properties of 1,2,4-triazole derivatives have made them highly attractive for applications in the field of organic optoelectronics and photonics. nih.govresearchgate.net These materials are being explored for their potential in a range of devices that generate, manipulate, or detect light.

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

In the realm of display and lighting technology, 1,2,4-triazole-based materials have demonstrated significant promise. Their excellent electron-transporting and hole-blocking capabilities are crucial for the fabrication of efficient and stable OLEDs, including phosphorescent OLEDs (PHOLEDs) and polymer-based OLEDs (PLEDs). researchgate.net By serving as the electron transport layer (ETL) or a component of the emissive layer, these materials contribute to a more balanced charge injection and transport within the device, leading to improved quantum efficiency and device lifetime. researchgate.net The high triplet energy of some triazole derivatives also makes them suitable as host materials for phosphorescent emitters, preventing the quenching of the emissive triplet excitons.

Optical Waveguide Behavior

Recent research has uncovered another exciting application for 1,2,4-triazole-based materials: optical waveguiding. rsc.orgresearchgate.net Certain 4-aryl-4H-1,2,4-triazoles can self-assemble into ribbon-like supramolecular structures. rsc.orgresearchgate.net These organized aggregates have been shown to act as optical waveguides, capable of propagating photoluminescence along their length. rsc.orgresearchgate.net This property arises from the anisotropic molecular arrangement within the crystals, which can lead to guided and polarized optical emissions. researchgate.net This discovery opens up possibilities for using these materials in photonic circuits and other light-guiding applications.

Potential in Other Material Science Fields

Beyond the well-established applications in optoelectronics, the versatility of 1,2,4-triazole derivatives suggests their potential in a variety of other material science domains. For instance, their ability to form stable complexes with metal ions makes them interesting candidates for the development of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.gov

The inherent stability and nitrogen-rich nature of the triazole ring also make these compounds candidates for the development of energetic materials. nih.gov Furthermore, the potential for these materials to exhibit liquid crystalline properties is another area of active research. researchgate.net As synthetic methodologies continue to advance, it is anticipated that new and unexpected applications for 1-Methyl-5-phenyl-1H-1,2,4-triazole and its derivatives will continue to emerge, further solidifying their importance in the field of advanced materials. nih.gov

Lack of Research Data Precludes Article on 1-Methyl-5-phenyl-1H-1,2,4-triazole in Advanced Materials

Despite a thorough search of scientific literature and chemical databases, there is a significant lack of specific research data on the applications of the chemical compound 1-Methyl-5-phenyl-1H-1,2,4-triazole in the fields of organic photovoltaic cells, data storage devices, and proton exchange membrane fuel cells (PEMFCs). Consequently, the generation of a detailed and scientifically accurate article on this specific topic, as per the requested outline, is not possible at this time.

General research on related compounds provides some context. For instance, studies on 1H-1,2,4-triazole and its vinyl-substituted polymers have explored their potential in creating proton-conducting membranes for fuel cells. These materials are investigated for their ability to facilitate proton transfer at elevated temperatures. However, this research does not extend to the specific methyl-phenyl substituted triazole requested.

Similarly, while various organic molecules are being investigated for their electronic properties applicable to data storage and organic solar cells, there is no direct evidence from the conducted searches to suggest that 1-Methyl-5-phenyl-1H-1,2,4-triazole has been a subject of such research. The available literature primarily focuses on the synthesis of this and related compounds, or their applications in medicinal chemistry.

Without dedicated research and published data on the performance of 1-Methyl-5-phenyl-1H-1,2,4-triazole in organic photovoltaic cells, its utility in data storage mechanisms, or its properties as a component in proton exchange membranes, any attempt to create an article on these topics would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until specific research is conducted and published on the applications of 1-Methyl-5-phenyl-1H-1,2,4-triazole in these advanced materials science fields, a comprehensive and informative article cannot be written.

Biological Activities and Mechanistic Insights of 1 Methyl 5 Phenyl 1h 1,2,4 Triazole Analogues Non Clinical Focus

General Overview of 1,2,4-Triazole (B32235) Biological Significance

The 1,2,4-triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of compounds with diverse and potent biological activities. nih.govijpsr.comontosight.aifrontiersin.org The unique structural features of the 1,2,4-triazole nucleus, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, allow it to interact with high affinity at biological receptors. nih.gov As isosteres of amides, esters, and carboxylic acids, 1,2,4-triazoles are integral components of many therapeutic agents. nih.gov

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antimicrobial (antibacterial and antifungal), antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.orgresearchgate.net This versatility has made the 1,2,4-triazole core a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov Its derivatives have been successfully developed as drugs for treating fungal infections, viral diseases, and cancer. frontiersin.orgresearchgate.net The ongoing challenge of drug resistance, particularly in microbes, drives the continued synthesis and investigation of novel 1,2,4-triazole analogues to discover agents with improved efficacy and different chemical characteristics from existing drugs. researchgate.netnih.gov

Mechanistic Interaction with Biological Systems

The biological effects of 1,2,4-triazole analogues are rooted in their ability to bind with and inhibit the function of specific enzymes and receptors. nih.govontosight.ai The unique structure of the triazole ring facilitates a variety of non-covalent interactions, which are crucial for its broad-spectrum activities. frontiersin.org A primary mechanism, particularly for antifungal triazoles, is the potent inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is vital for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govmdpi.com The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic activity and leading to the depletion of ergosterol and accumulation of toxic sterol intermediates, thereby inhibiting fungal growth. mdpi.com

Beyond CYP51, 1,2,4-triazole derivatives have been shown to inhibit other key enzymes. For instance, certain analogues act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and organization, which is a mechanism often exploited in anticancer activity. nih.gov Others have demonstrated inhibitory effects on enzymes like methionine aminopeptidase (B13392206) type II (MetAP2) and thymidine (B127349) phosphorylase (TP), both of which are targets in cancer research. nih.gov In bacteria, some triazole hybrids have been found to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.govnih.gov The ability of the 1,2,4-triazole scaffold to be chemically modified allows for the design of derivatives that can selectively target different enzymes and receptors, leading to a wide range of biological effects. ontosight.aifrontiersin.org

Analogues of 1,2,4-triazole can significantly influence fundamental cellular processes, including cell proliferation and programmed cell death (apoptosis). nih.govrsc.org In the context of anticancer research, many triazole derivatives exert their effects by disrupting the cell cycle and inducing apoptosis in cancer cells. nih.govnih.gov For example, specific triazoloquinoxaline derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis by downregulating the levels of anti-apoptotic proteins like Bcl-2. nih.gov

Other studies have demonstrated that novel indolyl 1,2,4-triazole derivatives can arrest the cell cycle at the S or G0/G1 phase and significantly induce apoptosis in breast cancer cell lines. rsc.org The mechanism for this can involve the inhibition of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are key regulators of cell cycle progression. rsc.org Furthermore, some triazole compounds have been designed to target the p53 tumor suppressor pathway. nih.gov By inhibiting the interaction between p53 and its negative regulator, MDM2, these compounds can lead to an increase in p53 levels, which in turn triggers apoptosis and inhibits the proliferation of tumor cells. nih.gov The reduction in the expression of growth factors like connective tissue growth factor (CTGF) and platelet-derived growth factor (PDGF) by certain triazole Schiff bases further confirms their regulatory effect on cell growth. ekb.eg

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in certain molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a nitrogen atom in a heterocycle). researchgate.netnih.gov Upon light absorption, the molecule is promoted to an excited state, triggering a rapid transfer of a proton within the same molecule. nih.gov This process leads to the formation of a transient tautomeric form with different electronic properties, often resulting in fluorescence emission at a significantly longer wavelength (a large Stokes shift) compared to the initial absorption. researchgate.netspectroscopyonline.com

While ESIPT is a well-studied phenomenon in various heterocyclic systems, recent theoretical studies on some novel triazole pyrimidine (B1678525) fluorophores suggest that their fluorescence mechanism may not involve ESIPT. spectroscopyonline.comnih.gov Instead, the large Stokes shift observed in these compounds is attributed to an intramolecular charge transfer (ICT) process that occurs in the excited state. spectroscopyonline.comnih.gov In an ICT process, photoexcitation leads to a redistribution of electron density within the molecule, creating a more polar excited state that is stabilized in polar solvents. researchgate.netspectroscopyonline.com Distinguishing between ESIPT and ICT is crucial for understanding the photophysical behavior of these compounds and for designing new fluorescent probes and materials. spectroscopyonline.com Although ESIPT is possible in principle for suitably substituted triazoles, current research indicates that ICT can be a more dominant pathway for de-excitation in certain triazole derivatives. nih.gov

Key Biological Activities (In Vitro/Pre-Clinical Studies)

Derivatives of 1,2,4-triazole are well-documented for their significant in vitro antimicrobial activities against a range of bacterial and fungal pathogens. researchgate.netnih.govnih.gov The core scaffold is a key feature of clinically used antifungal drugs, and extensive research continues to explore new analogues to combat drug resistance. nih.govnih.gov

In one study, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold were synthesized and evaluated. researchgate.netnih.gov These compounds demonstrated potent activity against the fungus Microsporum gypseum and the Gram-positive bacterium Staphylococcus aureus. researchgate.netnih.govsemanticscholar.org Notably, several of these analogues exhibited antifungal activity superior to the standard drug ketoconazole, and one derivative showed antibacterial efficacy greater than streptomycin. researchgate.netnih.gov However, these specific compounds were not effective against Candida albicans, Aspergillus niger, or the Gram-negative bacterium Escherichia coli. researchgate.netsemanticscholar.org

Hybrid molecules that combine the 1,2,4-triazole ring with other antimicrobial pharmacophores, such as quinolones (e.g., ciprofloxacin (B1669076), nalidixic acid), have also been developed. nih.govnih.gov These hybrids often show broad-spectrum activity. For example, clinafloxacin-triazole hybrids displayed high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, certain nalidixic acid-based triazole-3-thione derivatives were highly active against Pseudomonas aeruginosa. nih.gov The introduction of specific substituents, such as a 2,4-difluoro group on a phenyl ring or a phenylpiperazine moiety, has been shown to be crucial for enhancing the antibacterial potency of these hybrids. nih.govnih.gov

The tables below summarize the antimicrobial activities of selected 1,2,4-triazole analogues from various research studies.

Table 1: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives Activity measured as Zone of Inhibition (in mm). A higher value indicates greater activity.

| Compound ID | Substituent on Benzylidene Ring | Activity against M. gypseum (mm) | Ketoconazole (Standard) |

| 5b | 2-Chloro | 26 | 24 |

| 5c | 4-Chloro | 28 | 24 |

| 5d | 2,4-Dichloro | 25 | 24 |

| 5e | 4-Nitro | 26 | 24 |

| 5m | 3-Hydroxy | 25 | 24 |

| 5n | 4-Hydroxy | 27 | 24 |

| Data sourced from a study on novel 1,2,4-triazole derivatives. nih.gov |

Table 2: Antibacterial Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives Activity measured as Zone of Inhibition (in mm). A higher value indicates greater activity.

| Compound ID | Substituent on Benzylidene Ring | Activity against S. aureus (mm) | Streptomycin (Standard) |

| 5a | Unsubstituted | 23 | 24 |

| 5c | 4-Chloro | 25 | 24 |

| 5f | 2-Nitro | 24 | 24 |

| 5g | 3-Nitro | 23 | 24 |

| 5k | 4-Methoxy | 23 | 24 |

| 5l | 3,4,5-Trimethoxy | 24 | 24 |

| Data sourced from a study on novel 1,2,4-triazole derivatives. nih.gov |

Table 3: Antibacterial Activity of Ciprofloxacin-Triazole Hybrids (Minimum Inhibitory Concentration - MIC) Activity measured as MIC (μM). A lower value indicates greater potency.

| Hybrid Compound | Target Organism | MIC (μM) | Ciprofloxacin (Reference) | Vancomycin (Reference) |

| Hybrid 29a | MRSA | 0.116 | 2.96 | 0.68 |

| Hybrid 29b | S. aureus | 0.046 | 0.74 | 0.68 |

| Hybrid 29c | B. subtilis | 0.108 | 0.37 | 0.34 |

| Data adapted from a review on 1,2,4-triazoles as antibacterial agents, referencing studies on ciprofloxacin hybrids. nih.govnih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

Precursor for Nanocomposites (e.g., Silver Nanocomposites)

Polymers derived from vinyl-1,2,4-triazole, a close structural relative, have been identified as effective precursors and stabilizing matrices for the synthesis of metal nanocomposites, particularly those containing silver (Ag). mdpi.com Poly(1-vinyl-1,2,4-triazole) (PVT) is particularly advantageous due to its high affinity for binding silver ions and its ability to stabilize the resulting metal nanoparticles. mdpi.com It is also noted for being nontoxic and water-soluble. researchgate.netnih.gov